molecular formula C7H14N2O2S B6335252 8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane CAS No. 1219080-99-5

8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane

Cat. No.: B6335252
CAS No.: 1219080-99-5
M. Wt: 190.27 g/mol
InChI Key: KIVUTPLLCYFUSD-UHFFFAOYSA-N
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Description

8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane is a bicyclic compound with the molecular formula C7H14N2O2S and a molecular weight of 190.26 g/mol This compound is characterized by its unique structure, which includes a diazabicyclo[321]octane core with a methylsulfonyl group attached at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane typically involves the reaction of a suitable diazabicyclo[3.2.1]octane derivative with a methylsulfonylating agent. One common method involves the use of methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the methylsulfonyl group enhances its reactivity and ability to form stable complexes with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-methylsulfonyl-3,8-diazabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S/c1-12(10,11)9-6-2-3-7(9)5-8-4-6/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVUTPLLCYFUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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